molecular formula C13H15ClN2OS B448828 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide CAS No. 351013-93-9

2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide

Cat. No.: B448828
CAS No.: 351013-93-9
M. Wt: 282.79g/mol
InChI Key: MAMJKPWFXZFPDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and DMF (dimethylformamide) . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives .

Scientific Research Applications

2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and chloro groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and thiophene-containing compounds. Examples include:

Uniqueness

What sets 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide apart is its unique structural combination of a thiophene ring fused with a cyclooctane ring and the presence of both cyano and chloro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c14-7-12(17)16-13-10(8-15)9-5-3-1-2-4-6-11(9)18-13/h1-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMJKPWFXZFPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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